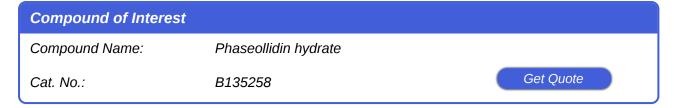


# Spectroscopic and Biological Profile of Phaseollidin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Phaseollidin hydrate is a pterocarpan phytoalexin, a class of naturally occurring compounds known for their antimicrobial properties. As a derivative of phaseollidin, it is characterized by the hydration of the prenyl side chain, a modification that can influence its biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic data of the parent compound, phaseollidin, as a proxy for **phaseollidin** hydrate due to the limited availability of direct experimental data for the hydrated form. The document details experimental protocols for isolation and spectroscopic analysis and explores the compound's mechanism of action, offering valuable insights for researchers in natural product chemistry, mycology, and drug development.

# **Spectroscopic Data**

Due to the scarcity of direct experimental spectroscopic data for **phaseollidin hydrate**, this section presents the data for its parent compound, phaseollidin. The hydration of the prenyl group in phaseollidin to form **phaseollidin hydrate** is expected to primarily affect the signals of the side chain in the NMR spectra, introduce a hydroxyl absorption in the IR spectrum, and increase the molecular weight in the mass spectrum.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for phaseollidin. The data is compiled from publicly available databases and is crucial for the structural elucidation and verification of the compound.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Phaseollidin (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.28	S	H-4
6.95	d	H-1
6.45	dd	H-2
6.34	S	H-8
5.48	t	H-6a
5.25	t	H-2'
4.24	d	H-11a
3.62	m	H-6
3.30	d	H-1'
1.75	S	H-4' (CH <sub>3</sub> )
1.68	S	H-5' (CH₃)

Note: This is a predicted spectrum and should be used as a reference. Experimental verification is recommended.

Table 2: 13C NMR Spectroscopic Data for Phaseollidin[1]



Chemical Shift (δ) ppm	Assignment
158.9	C-9
156.9	C-3
156.0	C-11b
131.8	C-3'
123.3	C-2'
119.5	C-10
113.1	C-4a
109.2	C-7
106.3	C-1
103.5	C-4
96.8	C-8
78.8	C-11a
66.5	C-6
39.7	C-6a
25.8	C-5'
21.5	C-1'
17.9	C-4'

Expected Changes for **Phaseollidin Hydrate**: In the <sup>1</sup>H NMR spectrum of **phaseollidin hydrate**, the vinylic proton signal (H-2') would be absent and new signals corresponding to the protons on the hydrated side chain, including a tertiary alcohol proton, would appear. In the <sup>13</sup>C NMR spectrum, the signals for the double bond carbons (C-2' and C-3') would be replaced by signals corresponding to a carbon bearing a hydroxyl group and a saturated carbon.

# Infrared (IR) Spectroscopy



An experimental IR spectrum for phaseollidin is not readily available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Data for Phaseollidin

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2970-2850	Medium	C-H stretch (aliphatic)
1620-1600	Strong	C=C stretch (aromatic)
1500-1450	Strong	C=C stretch (aromatic)
1250-1000	Strong	C-O stretch (ether and phenol)
850-750	Strong	C-H out-of-plane bend (aromatic)

Expected Changes for **Phaseollidin Hydrate**: The IR spectrum of **phaseollidin hydrate** would show an additional broad absorption band in the 3600-3200 cm<sup>-1</sup> region corresponding to the O-H stretch of the tertiary alcohol on the hydrated side chain.

## Mass Spectrometry (MS)

The mass spectrometry data for phaseollidin provides information about its molecular weight and fragmentation pattern, which is essential for its identification.

Table 4: Mass Spectrometry Data for Phaseollidin[1]

Technique	Molecular Ion (m/z)	Key Fragment lons (m/z)
GC-MS	324 [M] <sup>+</sup>	309, 268, 187, 149

Expected Changes for **Phaseollidin Hydrate**: The molecular ion peak for **phaseollidin hydrate** would be observed at m/z 342 [M]<sup>+</sup>, corresponding to its molecular formula C<sub>20</sub>H<sub>22</sub>O<sub>5</sub>.



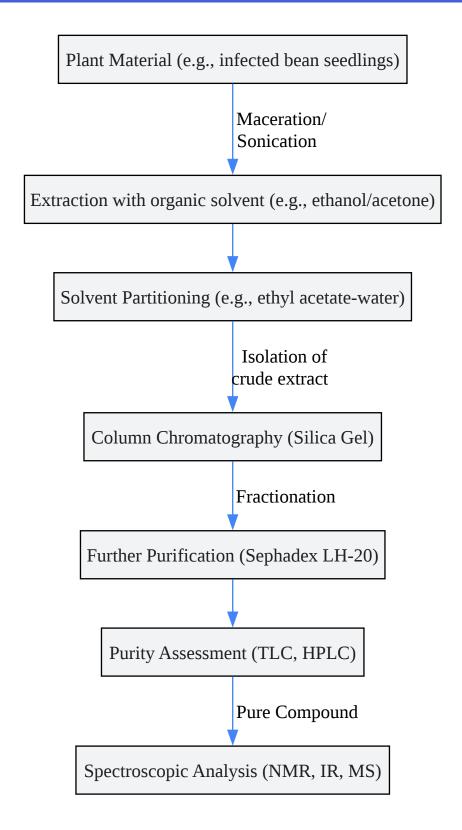
The fragmentation pattern would also differ, reflecting the presence of the hydroxylated side chain.

# **Experimental Protocols**

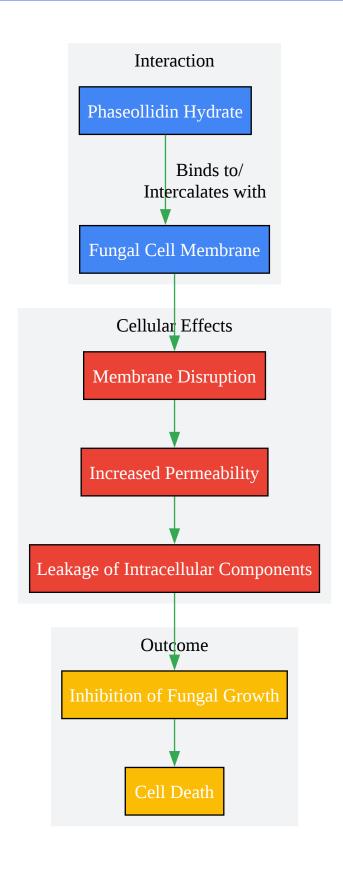
This section outlines a general procedure for the isolation and spectroscopic characterization of pterocarpans like phaseollidin from plant sources, typically legumes.

## **Isolation and Purification Workflow**









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#### References

- 1. Phaseollidin | C20H20O4 | CID 119268 PubChem [pubchem.ncbi.nlm.nih.gov]
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